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molecular formula C14H20BrNO B8563294 N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide

N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide

Cat. No. B8563294
M. Wt: 298.22 g/mol
InChI Key: XEVJQEIJAXJBKV-UHFFFAOYSA-N
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Patent
US08563566B2

Procedure details

3,3-dimethylbutanoyl chloride (3.37 g, 3.5 mL, 25 mmol) and triethylamine (2.53 g, 3.5 mL, 25 mmol) were added to a solution of 4-bromo-2-chloro-6-(trifluoromethyl)aniline (5.0 g, 25 mmol) in acetonitrile (30 mL). The reaction mixture was stirred at room temperature for 4 hours. Water was added to the mixture, and the precipitate formed collected to give the title compound as a powder (7.46 g, 100% yield).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](Cl)=[O:5].[CH2:9](N(CC)CC)C.[Br:16][C:17]1[CH:23]=[C:22]([C:24](F)(F)F)[C:20]([NH2:21])=[C:19](Cl)[CH:18]=1.O>C(#N)C>[Br:16][C:17]1[CH:23]=[C:22]([CH3:24])[C:20]([NH:21][C:4](=[O:5])[CH2:3][C:2]([CH3:8])([CH3:7])[CH3:1])=[C:19]([CH3:9])[CH:18]=1

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(F)(F)F)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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